5-Bromo-2-chloropyrido[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloropyrido[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3BrClN3 and a molecular weight of 244.47 g/mol . This compound is part of the pyrido[3,4-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is carried out in the presence of a base, such as sodium methoxide in butanol, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki coupling reactions with arylboronic acids to form biaryl derivatives.
Amination Reactions: Palladium-catalyzed amination can be used to introduce amino groups into the pyrimidine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in amination and coupling reactions.
Arylboronic Acids: Used in Suzuki coupling reactions.
Bases: Such as sodium methoxide, used in cyclization reactions.
Major Products Formed
Amino-2-chloropyridine: Formed via palladium-catalyzed amination.
5-Bromo-2-fluoropyridine: Formed via halogen-exchange reactions.
Scientific Research Applications
5-Bromo-2-chloropyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various biologically active compounds, including kinase inhibitors and anti-inflammatory agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.
Industrial Applications: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the fused pyrimidine ring.
5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of chlorine.
2-Bromo-5-chloropyridine: Differently substituted pyridine derivative.
Uniqueness
5-Bromo-2-chloropyrido[3,4-d]pyrimidine is unique due to its fused pyrimidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in medicinal chemistry and chemical biology.
Properties
Molecular Formula |
C7H3BrClN3 |
---|---|
Molecular Weight |
244.47 g/mol |
IUPAC Name |
5-bromo-2-chloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H3BrClN3/c8-5-2-10-3-6-4(5)1-11-7(9)12-6/h1-3H |
InChI Key |
CGXCEKQBECCABC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=CC2=NC(=N1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.